3-(3,4-Dichlorophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione
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Overview
Description
DCMU is a phenyl urea pre-emergent agrochemical . It’s also an important raw material and intermediate used in organic synthesis, pharmaceuticals, and dyestuff .
Molecular Structure Analysis
The molecular formula of DCMU is C9H10Cl2N2O . Its molecular weight is 233.092 g/mol .Chemical Reactions Analysis
DCMU is a very specific and sensitive inhibitor of photosynthesis . It blocks the plastoquinone binding site of photosystem II, disallowing the electron flow from where it is generated, in photosystem II, to plastoquinone .Physical and Chemical Properties Analysis
DCMU has a density of 1.48 g/cm^3 . It has a melting point of 158 °C and a boiling point of 180 °C . It is soluble in water (0.049g/L), chloroform, and methanol .Scientific Research Applications
Synthesis and Chemical Reactivity
Research in the field of organic chemistry has extensively explored the synthesis and reactivity of thiazolane derivatives and related compounds. For example, studies on thiazolopyridines and thiazolo[3,2-a]pyridine derivatives highlight the synthesis of novel compounds through condensation reactions, showcasing the versatility of thiazolane and related scaffolds in generating structurally diverse molecules with potential biological and material applications (Lamphon et al., 2004). Such synthetic strategies often involve the manipulation of functional groups adjacent to the thiazolane core, indicating a broad scope for chemical modification and exploration of new properties.
Materials Science Applications
Compounds structurally related to 3-(3,4-Dichlorophenyl)-5-[(dimethylamino)methylene]-1lambda6,3-thiazolane-1,1,4-trione have been studied for their potential applications in materials science, including the development of novel polymeric materials and fluorescent dyes. For instance, the synthesis and characterization of polythiophenes bearing oligo(ethylene glycol) spacers and crown ethers reveal the incorporation of thiophene derivatives into polymers, altering their solvatochromic and thermochromic behaviors, which could be crucial for sensing and electronic applications (Almeida et al., 2009).
Analytical Chemistry and Sensor Applications
The development of ion-selective polymeric membrane electrodes (PMEs) using thiazole derivatives underscores the role of such compounds in analytical chemistry, particularly in the selective detection of ions. Novel Fe(3+) ion-selective PMEs were prepared, demonstrating the utility of thiazole-based ionophores in fabricating sensors with high selectivity and sensitivity, useful for environmental monitoring and clinical diagnostics (Bandi et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(5E)-3-(3,4-dichlorophenyl)-5-(dimethylaminomethylidene)-1,1-dioxo-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O3S/c1-15(2)6-11-12(17)16(7-20(11,18)19)8-3-4-9(13)10(14)5-8/h3-6H,7H2,1-2H3/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJYOSHDVYPOKA-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(CS1(=O)=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)N(CS1(=O)=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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